molecular formula C14H9N4O5- B1200056 Dantrolene(1-)

Dantrolene(1-)

Cat. No.: B1200056
M. Wt: 313.24 g/mol
InChI Key: OZOMQRBLCMDCEG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dantrolene(1-), the active form of the hydantoin derivative dantrolene, is a well-characterized research compound that acts as a direct antagonist of the ryanodine receptor (RyR) . Its primary research value lies in its ability to inhibit the release of calcium ions (Ca²⁺) from the sarcoplasmic reticulum in skeletal muscle, thereby uncoupling excitation-contraction coupling . This specific mechanism makes it an essential pharmacological tool for studying intracellular calcium homeostasis, muscle physiology, and related channelopathies. In research settings, Dantrolene(1-) is critically used to investigate the pathophysiology and treatment of malignant hyperthermia, a life-threatening hypermetabolic state triggered by anesthetics . Its application has been fundamental in reducing mortality in experimental models of this condition . Beyond this, its research applications extend to the study of spasticity in upper motor neuron disorders, neuroleptic malignant syndrome, and the role of calcium dysregulation in conditions such as heart failure and cardiac arrhythmias, where it stabilizes RyR2 to prevent aberrant calcium leaks . Researchers value this compound for probing the function of RyR isoforms (RyR1 and RyR3) in various tissues. The parent drug, dantrolene sodium, is known for its poor water solubility, a factor that must be considered in experimental design . This product is provided for laboratory research purposes only. It is strictly labeled "For Research Use Only" and must not be used for diagnostic, therapeutic, or any other human consumption purposes.

Properties

IUPAC Name

3-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-oxo-4H-imidazol-5-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O5/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22/h1-7H,8H2,(H,16,19,20)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOMQRBLCMDCEG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N4O5-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmacological Properties

Dantrolene functions primarily as a ryanodine receptor antagonist , inhibiting calcium release from the sarcoplasmic reticulum in skeletal muscle cells. This action reduces muscle contraction force without affecting neural pathways or neuromuscular junctions . Its pharmacological profile includes:

  • Muscle Relaxation : Effective in conditions characterized by skeletal muscle spasticity such as multiple sclerosis, spinal cord injury, and cerebral palsy .
  • Malignant Hyperthermia Treatment : Dantrolene is the first-line treatment for malignant hyperthermia, a life-threatening condition triggered by certain anesthetics . The drug has significantly reduced mortality rates associated with this syndrome since its introduction in clinical practice .

Clinical Applications

Dantrolene has been utilized in various clinical scenarios:

  • Malignant Hyperthermia : Administered during surgical procedures to counteract hypermetabolic states induced by anesthetic agents. Studies have shown that prompt administration can effectively restore normal calcium levels and alleviate symptoms .
  • Spasticity Management : Clinical trials indicate that dantrolene is superior to placebo in reducing spasticity across different patient demographics. It has shown effectiveness in both adults and children with varying causes of spasticity, although it may be less effective for patients with multiple sclerosis .
  • Neuroleptic Malignant Syndrome : Dantrolene has also been employed to manage neuroleptic malignant syndrome, providing relief from severe muscle rigidity and hyperthermia associated with antipsychotic medications .

Recent Developments

Recent advancements have focused on improving the delivery and efficacy of dantrolene:

  • New Formulations : Innovations such as lyophilized dantrolene sodium have been developed to enhance stability and solubility, facilitating easier administration during emergencies . These formulations aim to address the challenges associated with the preparation time of dantrolene in clinical settings.
  • Research on Delivery Methods : Studies are exploring co-solvent compositions that improve the solubility and bioavailability of dantrolene, potentially expanding its therapeutic applications beyond current indications .

Case Studies

Several case studies highlight the practical application of dantrolene:

  • Malignant Hyperthermia Case : A patient undergoing surgery experienced malignant hyperthermia and required extensive dantrolene administration. The case demonstrated the drug's effectiveness in managing recurring episodes of hyperthermia and muscle rigidity in an intensive care setting .
  • Spasticity Management : In a controlled trial involving patients with spasticity due to spinal cord injuries, dantrolene was found to significantly improve muscle tone and reduce spasms compared to traditional treatments like diazepam. Long-term benefits were noted, despite some patients experiencing side effects such as transient weakness .

Summary of Applications

The following table summarizes the key applications of dantrolene:

ApplicationDescriptionEvidence/References
Malignant HyperthermiaFirst-line treatment for acute episodes; reduces mortality rates
Spasticity ManagementEffective in reducing muscle tone in conditions like MS and spinal injuries
Neuroleptic Malignant SyndromeProvides relief from severe symptoms associated with antipsychotic use

Comparison with Similar Compounds

Dantrolene vs. Diazepam (Benzodiazepines)

Parameter Dantrolene(1-) Diazepam
Mechanism Inhibits RyR1/RyR3 isoforms, reduces intracellular Ca²⁺ release Enhances GABAergic neurotransmission
Efficacy in Spasticity Superior tension reduction (70% vs. 50% with diazepam) Moderate reduction in clonus and hyperreflexia
Sedation Minimal sedation Significant drowsiness and incoordination
Side Effects Hepatotoxicity (0.7–1% incidence) CNS depression, dependency risks

Clinical Findings : In a double-blind study, dantrolene reduced muscle tension by 70% compared to 50% with diazepam. Combination therapy showed additive effects but increased weakness .

Dantrolene vs. Bromocriptine (Dopamine Agonist)

Parameter Dantrolene(1-) Bromocriptine
Primary Use MH, spasticity, NMS NMS, Parkinson’s disease
Mechanism RyR inhibition Dopamine D2 receptor agonism
NMS Outcomes Reduces rigidity and hyperthermia without organ dysfunction Limited evidence; often used adjunctively

Dantrolene vs. Amiodarone (Antiarrhythmic)

Parameter Dantrolene(1-) Amiodarone
Cardiac Application Stabilizes mutant RyR2 in arrhythmias Blocks K⁺/Na⁺ channels for ventricular fibrillation
CPR Outcomes Improved hemodynamics post-ROSC Reduced coronary perfusion pressure
ROSC Rates 43% (vs. 29% for amiodarone) 29% (similar to saline control)

Study Data : In porcine models of ventricular fibrillation, dantrolene achieved earlier termination of arrhythmias compared to amiodarone .

Dantrolene vs. Fluphenazine/Thioridazine (Antipsychotics)

Parameter Dantrolene(1-) Fluphenazine/Thioridazine
Target RyR isoforms Myosin ATPase inhibition
Effect on ATPase Minimal impact on skeletal/cardiac ATPase 75–100% inhibition

Mechanistic Insight : Unlike dantrolene, fluphenazine and thioridazine directly impair myosin function, limiting their use in neuromuscular disorders .

Dantrolene vs. Dexrazoxane (Cardioprotectant)

Parameter Dantrolene(1-) Dexrazoxane
Application Doxorubicin-induced cardiotoxicity Anthracycline cardioprotection
Mechanism Stabilizes RyR2, prevents Ca²⁺ leak Iron chelation, topoisomerase IIβ inhibition

Preclinical Data : Dantrolene reduced doxorubicin-induced cardiac damage in murine models without compromising antitumor efficacy .

Isoform Selectivity and Pharmacological Specificity

Dantrolene exhibits high selectivity for RyR1 (skeletal muscle) and RyR3 (ubiquitous), with minimal effect on RyR2 (cardiac) under normal conditions. However, it stabilizes pathogenic RyR2 mutants (e.g., L433P), restoring tetrameric channel integrity . This contrasts with ryanodine, which binds all RyR isoforms non-selectively .

Key Data :

  • RyR1 Inhibition : IC₅₀ = 10–20 μM (native SR vesicles) .
  • RyR3 Inhibition : 50% inhibition at 20 μM .
  • RyR2: No effect in wild-type; 50% increase in [³H]ryanodine binding for L433P mutant .

Preparation Methods

Two-Step Condensation via 5-p-Nitrophenylfurfural Intermediate

The conventional synthesis of dantrolene(1-) begins with the preparation of 5-p-nitrophenylfurfural (IV), followed by condensation with 1-aminohydantoin (VI).

Step 1: Synthesis of 5-p-Nitrophenylfurfural
4-Nitroaniline (I) undergoes diazotization to form a diazonium salt (II), which is coupled with furfural (III) in the presence of cuprous chloride, trimethyl orthoformate, and sodium nitrite under acidic conditions (30–50°C, 16–20 hours). This "one-pot" method yields the aldehyde intermediate (IV) with minimal purification steps.

Step 2: Condensation with 1-Aminohydantoin
The aldehyde (IV) reacts with 1-aminohydantoin (VI) in a solvent (e.g., acetic acid or DMF/water) to form dantrolene (VII). Cyclization occurs via nucleophilic attack of the hydrazide on the aldehyde, followed by dehydration. Sodium methoxide treatment converts dantrolene into its water-soluble sodium salt (dantrolene(1-)).

Key Parameters

ParameterConditionsYield (%)Source
Reaction Temperature30–50°C (Step 1); RT (Step 2)70–90
CatalystCuCl (Step 1); Acidic media (Step 2)
SolventAqueous acetic acid (Step 2)90

Mechanochemical Synthesis Under Ball-Milling Conditions

Solvent-Free Condensation for Enhanced Efficiency

Recent studies demonstrate that ball milling accelerates the condensation between N-acyl hydrazides and aldehydes, reducing reaction times and waste.

Procedure

  • Equimolar amounts of 5-p-nitrophenylfurfural and 1-aminohydantoin hydrochloride are ground in a ball mill (15–120 minutes, 298 K).

  • No solvent is required, and the reaction proceeds via a hemiaminal intermediate (INT), confirmed by DFT calculations.

Advantages Over Solution Synthesis

MetricSolution MethodMechanochemical MethodSource
Reaction Time2 hours2 hours (similar)
Yield16%90–97%
Environmental ImpactHigh (solvent waste)Low (solvent-free)

Mechanistic Insights

  • Rate-Determining Step : Nucleophilic attack of hydrazide on the aldehyde (energy barrier: 21.4 kcal/mol for dantrolene).

  • Dielectric Effects : Stronger proton donors in mechanochemical conditions lower activation barriers compared to solution-phase reactions.

Degradation Considerations and Stability Optimization

pH and Temperature Dependence

Dantrolene(1-) exhibits a V-shaped pH-rate profile, with maximum stability at pH 7.4 and 37°C . Degradation pathways include hydrolysis of the hydrazone bond, forming impurities B and C.

Degradation Kinetics

pHTemperature (°C)Half-Life (hours)Source
1.2750.5
7.437120
9.52524

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

  • Traditional Synthesis : High yields (90%) but requires hazardous solvents (e.g., acetic acid).

  • Mechanochemical Synthesis : Near-quantitative yields (97%) with reduced environmental impact, though scalability for industrial use remains under investigation.

Economic and Environmental Impact

FactorTraditional MethodMechanochemical Method
Solvent ConsumptionHigh (∼500 mL/mol)None
Energy InputModerate (heating/stirring)Low (mechanical grinding)
Byproduct GenerationSignificantMinimal

Q & A

Basic Research Questions

Q. How is Dantrolene(1-) structurally characterized, and what analytical methods ensure its identification and purity in experimental settings?

  • Methodological Answer : Dantrolene(1-) is characterized using techniques like nuclear magnetic resonance (NMR) for structural elucidation and high-performance liquid chromatography (HPLC) for purity assessment. For example, HPLC methods with UV detection (e.g., 254 nm) are employed to quantify impurities such as "dantrolene related compound B," ensuring compliance with pharmacopeial standards (e.g., ≤0.1% impurity) . Calibration curves using reference standards are critical for validation.

Q. What are the standard protocols for synthesizing and storing Dantrolene(1-) to maintain stability in laboratory conditions?

  • Methodological Answer : Synthesis involves controlled reactions under anhydrous conditions to prevent hydrolysis. Storage requires airtight, light-resistant containers at room temperature (20–25°C) with desiccants to minimize hydration. Stability studies using accelerated aging (e.g., 40°C/75% RH for 6 months) and periodic HPLC analysis ensure degradation products remain below acceptable thresholds .

Q. How do researchers validate the pharmacological activity of Dantrolene(1-) in vitro, particularly its calcium channel modulation?

  • Methodological Answer : In vitro assays include sarcoplasmic reticulum (SR) vesicles isolated from skeletal muscle, where Ca²⁺ release is measured fluorometrically using dyes like Fluo-4. Dose-response curves (e.g., 0.1–10 μM Dantrolene(1-)) are generated to calculate IC₅₀ values. Positive controls (e.g., ryanodine receptor agonists) and negative controls (e.g., SR vesicles without treatment) are mandatory .

Advanced Research Questions

Q. How can contradictory findings on Dantrolene(1-)’s efficacy in clinical settings (e.g., neuroleptic malignant syndrome vs. malignant hyperthermia) be reconciled through experimental design?

  • Methodological Answer : Contradictions arise from patient heterogeneity and dosing variability. Researchers should stratify cohorts by genetic markers (e.g., RYR1 mutations) and standardize dosing (e.g., 2.5 mg/kg for MH prophylaxis). Meta-analyses using PRISMA guidelines and sensitivity analyses (e.g., excluding underpowered studies) help isolate confounding variables .

Q. What experimental strategies address the dose-dependent paradox of Dantrolene(1-)’s myoplasmic Ca²⁺ reduction in vivo versus in vitro models?

  • Methodological Answer : In vivo measurements using Ca²⁺-selective microelectrodes in human skeletal muscle (e.g., sartorius fibers) show dose-dependent reductions (e.g., 0.5 mg/kg → 0.326 μM; 2.5 mg/kg → 0.092 μM). In vitro models may lack physiological Ca²⁺ buffering; thus, integrating perfused muscle preparations or 3D cell cultures improves translatability .

Q. How can computational models enhance the understanding of Dantrolene(1-)’s binding kinetics to ryanodine receptors (RyR1)?

  • Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) and docking studies (AutoDock Vina) identify binding affinities to RyR1’s N-terminal domain. Experimental validation via mutagenesis (e.g., G341R mutation) and electrophysiology (patch-clamp) quantifies changes in Ca²⁺ release rates. Cross-validation with cryo-EM structures (e.g., PDB ID 6C96) refines models .

Q. What statistical approaches resolve variability in toxicokinetic data for Dantrolene(1-) across species?

  • Methodological Answer : Allometric scaling (e.g., ¾-power law) adjusts for species differences in metabolism. Bayesian hierarchical models account for interspecies variability in hepatic clearance. Parallel studies in swine (common MH models) and human hepatocytes ensure translational relevance. LC-MS/MS quantifies plasma metabolites (e.g., 5-hydroxydantrolene) .

Guidance for Contradiction Analysis

  • Step 1 : Systematically map conflicting results (e.g., clinical vs. preclinical data) using tools like PRISMA flow diagrams.
  • Step 2 : Apply Bradford Hill criteria (e.g., biological plausibility, temporality) to assess causality.
  • Step 3 : Design crossover studies or use Mendelian randomization to isolate genetic confounders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dantrolene(1-)
Reactant of Route 2
Reactant of Route 2
Dantrolene(1-)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.